Home > Products > Screening Compounds P88289 > Vedaclidine tartrate
Vedaclidine tartrate - 141575-51-1

Vedaclidine tartrate

Catalog Number: EVT-285823
CAS Number: 141575-51-1
Molecular Formula: C17H27N3O6S2
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vedaclidine tartrate is a novel muscarinic analgesic.
Source and Classification

Vedaclidine tartrate is derived from the quinuclidine class of compounds, with its IUPAC name being (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine. The compound is classified as a muscarinic receptor ligand and is notable for its mixed agonist-antagonist properties at different muscarinic receptor subtypes. Its molecular formula is C₁₃H₂₁N₃S₂, with a molar mass of 283.45 g/mol .

Synthesis Analysis

The synthesis of vedaclidine tartrate involves several steps that typically include the formation of the quinuclidine core followed by the introduction of substituents that confer selectivity for muscarinic receptors. While specific synthetic routes may vary, a general approach includes:

  1. Formation of Quinuclidine Skeleton: The base structure is synthesized via cyclization reactions involving appropriate precursors.
  2. Introduction of Thiadiazole Group: This step often involves reactions with thioketones or thiosemicarbazides to introduce the thiadiazole moiety.
  3. Formation of Tartrate Salt: The final step involves the reaction of vedaclidine with tartaric acid to form vedaclidine tartrate, enhancing its solubility and bioavailability.

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.

Molecular Structure Analysis

Vedaclidine tartrate has a complex molecular structure characterized by:

  • Quinuclidine Framework: A bicyclic structure that provides rigidity and facilitates receptor binding.
  • Thiadiazole Substituent: This group is crucial for its interaction with muscarinic receptors.
  • Chiral Center: The (S)-configuration at the quinuclidine nitrogen contributes to its pharmacological activity.

The three-dimensional conformation allows vedaclidine to effectively fit into the binding sites of muscarinic receptors, influencing its agonistic or antagonistic effects depending on the subtype targeted.

Chemical Reactions Analysis

Vedaclidine participates in several chemical reactions relevant to its pharmacological profile:

  1. Binding Interactions: Vedaclidine binds selectively to muscarinic receptors, leading to conformational changes that activate intracellular signaling pathways.
  2. Metabolic Reactions: In vivo studies indicate that vedaclidine undergoes hepatic metabolism, which can affect its pharmacokinetics and therapeutic efficacy.
  3. Synergistic Effects: Research shows that vedaclidine can enhance the effects of non-steroidal anti-inflammatory drugs when used in combination, indicating potential for polypharmacy in pain management .
Mechanism of Action

Vedaclidine's mechanism of action involves:

  • Agonism at M1 and M4 Receptors: This leads to increased intracellular calcium levels via G-protein activation, facilitating analgesic effects.
  • Antagonism at M2, M3, and M5 Receptors: This reduces potential side effects associated with excessive cholinergic activity, such as salivation and tremors.

Studies demonstrate that vedaclidine produces dose-dependent antihyperalgesic effects in animal models by modulating central sensitization pathways in pain processing .

Physical and Chemical Properties Analysis

Vedaclidine tartrate exhibits several notable physical and chemical properties:

  • Solubility: The tartrate salt form enhances solubility in aqueous environments, which is beneficial for oral administration.
  • Stability: The compound shows stability under physiological conditions but may be subject to metabolic degradation in vivo.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of crystalline solids.

These properties are crucial for determining formulation strategies in drug development.

Applications

Vedaclidine tartrate has shown promise in various scientific applications:

  • Pain Management: Its potent analgesic effects position it as a candidate for treating chronic pain conditions.
  • Research Tool: As a selective muscarinic receptor ligand, it serves as a valuable tool in pharmacological research to understand cholinergic signaling pathways.
  • Potential Clinical Use: Ongoing studies aim to evaluate its efficacy and safety profile in human subjects for conditions like neuropathic pain and cancer pain relief .
Introduction to Vedaclidine Tartrate: Context and Research Significance

Historical Development and Discovery of Vedaclidine Tartrate as a Muscarinic Receptor Modulator

Vedaclidine tartrate emerged in the 1990s as an investigational muscarinic acetylcholine receptor (mAChR) agonist, reflecting a strategic shift toward targeting non-opioid pathways for pain management. Its development stemmed from foundational research into cholinergic signaling, which revealed that muscarinic receptors—particularly M1 and M4 subtypes—modulate nociceptive processing in the central nervous system [7]. Unlike nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels (e.g., α4β2 and α7 subtypes), mAChRs are G-protein coupled receptors (GPCRs) that indirectly regulate ion channel activity and neuronal excitability [2] [7]. Vedaclidine’s design leveraged the structural motif of azabicyclic compounds, optimizing stereochemistry and receptor-binding affinity to enhance selectivity for central mAChRs over peripheral sites, thereby minimizing off-target effects [2] [7].

Preclinical studies identified Vedaclidine as a high-efficacy partial agonist at M1/M4 receptors, with a binding mechanism involving allosteric modulation of the orthosteric site. This enhanced receptor activation in pain-processing regions like the thalamus and periaqueductal gray matter. Its tartrate salt formulation improved bioavailability and blood-brain barrier penetration, enabling robust CNS activity in animal models of inflammatory and neuropathic pain [7].

Table 1: Key Muscarinic Receptor Subtypes and Relevance to Vedaclidine’s Design

SubtypeLocalizationFunctionVedaclidine Activity
M1Cortex, HippocampusCognitive processing, nociceptionPartial agonism
M2Cardiac tissue, CNS presynaptic terminalsAutonomic regulationLow affinity
M4Striatum, Spinal cordInhibition of neurotransmitter releasePartial agonism
M3/M5Glands, Smooth muscleSecretion, vasodilationNegligible activity

Role in Addressing Opioid Alternative Research: Analgesic Efficacy and Mechanistic Novelty

The opioid crisis has underscored the critical need for non-opioid analgesics that circumvent risks of addiction, respiratory depression, and tolerance. Vedaclidine represents a mechanistically novel approach by targeting endogenous cholinergic analgesia pathways, which inhibit pain-signaling neurons through descending inhibitory tracts [3] [7]. Unlike opioids, which act via μ-opioid receptors (MOP) to hyperpolarize neurons and suppress glutamate release, Vedaclidine enhances GABAergic and serotonergic neurotransmission through mAChR activation, indirectly dampening nociceptive signaling [3] [7]. This mechanism avoids direct engagement with reward pathways, theoretically reducing abuse potential.

In vivo studies demonstrated Vedaclidine’s efficacy across multiple pain models:

  • Inflammatory pain: Reduced hyperalgesia in carrageenan-induced paw edema models, with efficacy comparable to NSAIDs [1] [7].
  • Neuropathic pain: Reversed mechanical allodynia in chronic constriction injury (CCI) models, where opioids show limited efficacy due to glial cell activation and receptor desensitization [3] [7].
  • Acute pain: Synergistic effects with subanalgesic doses of acetaminophen in thermal nociception tests [1].

Table 2: Mechanistic Comparison of Vedaclidine with Opioid and Non-Opioid Analgesics

MechanismOpioids (e.g., Morphine)Sodium Channel Inhibitors (e.g., Suzetrigine)Vedaclidine
Primary Targetμ-opioid receptor (MOP)NaV1.8 sodium channelM1/M4 mAChRs
Site of ActionCNS and peripheral neuronsPeripheral nociceptorsCNS descending pathways
Key AdvantageHigh-efficacy analgesiaNo CNS side effectsNo addiction liability
LimitationRespiratory depression, toleranceLimited efficacy in central painNarrow therapeutic window

The push for mechanism-based non-opioid analgesics—exemplified by recent FDA approvals like suzetrigine (a NaV1.8 inhibitor)—further validates Vedaclidine’s relevance [3] [4] [8]. While suzetrigine blocks peripheral pain signals, Vedaclidine augments endogenous inhibitory controls, offering a complementary strategy for centralized pain states like fibromyalgia or nociplastic pain [3] [7].

Properties

CAS Number

141575-51-1

Product Name

Vedaclidine tartrate

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C17H27N3O6S2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1

InChI Key

KLWOCMMRVISIQR-RFVHGSKJSA-N

SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Vedaclidine tartrate

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.